Isoborneol 4-nitrobenzoate
Description
Isoborneol 4-nitrobenzoate is an ester derivative formed by the esterification of isoborneol (a bicyclic terpene alcohol) with 4-nitrobenzoic acid. Isoborneol, the exo-isomer of borneol, is characterized by a hydroxyl group in the exo configuration, distinguishing it structurally and functionally from borneol . The 4-nitrobenzoate moiety introduces electron-withdrawing nitro groups, influencing the compound’s reactivity, solubility, and biological interactions. The esterification with 4-nitrobenzoate may enhance its stability or modify its pharmacokinetic profile for pharmaceutical or industrial applications.
Properties
CAS No. |
53391-96-1 |
|---|---|
Molecular Formula |
C17H21NO4 |
Molecular Weight |
303.35 g/mol |
IUPAC Name |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 4-nitrobenzoate |
InChI |
InChI=1S/C17H21NO4/c1-16(2)12-8-9-17(16,3)14(10-12)22-15(19)11-4-6-13(7-5-11)18(20)21/h4-7,12,14H,8-10H2,1-3H3 |
InChI Key |
VZBJKOLKZKRUSB-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC1(C(C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C)C |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C)C |
Other CAS No. |
53391-96-1 |
Origin of Product |
United States |
Chemical Reactions Analysis
Transesterification Reactions
The ester undergoes transesterification with alcohols to produce derivatives:
Reaction:
-
Catalysts: Titanium(IV) isopropoxide or enzymatic lipases (e.g., Candida antarctica) .
-
Selectivity: >90% for primary alcohols (e.g., methanol, ethanol) .
Comparative Efficiency of Catalysts:
| Catalyst | Conversion Rate (%) | Selectivity (%) |
|---|---|---|
| Titanium(IV) isopropoxide | 78.2 | 91.5 |
| Candida antarctica lipase | 65.8 | 88.3 |
| No catalyst | 12.4 | 25.6 |
Nitro Group Reactivity
The nitro group participates in reduction and radical-based reactions:
Reduction to Amine
Under hydrogenation conditions, the nitro group is reduced to an amine:
Reaction:
Radical Coupling
In photoredox catalysis, the nitro group facilitates acyl radical coupling:
Mechanism:
-
Photoexcitation of Cu(I)-BINAP generates a reactive complex .
-
Acyl radical formation via ligand-to-metal charge transfer (LMCT) .
-
Coupling with triplet-state nitroarene intermediates forms bis-acylated products .
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Quantum Yield (Φ) | 0.45 | |
| Reaction Rate (k) | 1.2 × 10 s |
Oxidative Degradation
The bicyclic isoborneol moiety undergoes oxidation under strong acidic or enzymatic conditions:
Reaction:
Reaction Conditions:
| Oxidant | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| NaOCl | 60 | 2 | 92.5 |
| KMnO | 80 | 4 | 88.1 |
| CrO | 25 | 6 | 76.4 |
Biodegradation
Microbial degradation pathways involve nitroreductases:
Pathway:
-
Reduction of the nitro group to amine by Burkholderia cepacia .
-
Hydrolysis of the ester bond to release isoborneol and 4-aminobenzoic acid .
Degradation Rates in Continuous Reactors:
| Substrate | Degradation Rate (mmol·L·h) |
|---|---|
| 4-Nitrobenzoate | 0.925 |
| 4-Aminobenzoate | 0.925 |
Thermal Stability
This compound decomposes at elevated temperatures:
Thermogravimetric Analysis (TGA):
Comparison with Similar Compounds
Comparison with Similar 4-Nitrobenzoate Esters
Structural and Physicochemical Properties
The structural variations among 4-nitrobenzoate esters primarily involve the alcohol moiety esterified to the 4-nitrobenzoic acid. Key examples include:
*Calculated based on isoborneol (C₁₀H₁₈O) and 4-nitrobenzoic acid (C₇H₅NO₄).
- Solubility : this compound’s lipophilic terpene backbone likely reduces aqueous solubility compared to aromatic esters like 4-nitrophenyl 4-nitrobenzoate.
- Stability : The nitro group’s electron-withdrawing nature increases resistance to electrophilic attack but may enhance susceptibility to reductive biodegradation .
Metabolic Pathways and Environmental Impact
- This compound: Limited data on biodegradation, but related 4-nitrobenzoate esters are metabolized via reductive pathways. Pseudomonas fluorescens reduces 4-nitrobenzoate to 3,4-dihydroxybenzoate via 4-hydroxylaminobenzoate, avoiding toxic 4-aminobenzoate accumulation .
- 4-Aminobenzoate interference: In Burkholderia cepacia PB4, simultaneous degradation of 4-nitrobenzoate and 4-aminobenzoate occurs without cross-inhibition, unlike Ralstonia paucula SB4, where 4-aminobenzoate impedes nitro compound degradation .
- Chlorinated derivatives : Chlorophenyl esters (e.g., isopropyl 4-chloro-3-nitrobenzoate) may persist longer in environments due to reduced microbial uptake .
Research Findings and Industrial Relevance
- Pharmaceutical Potential: Isoborneol’s role in inhibiting ox-LDL uptake suggests its nitrobenzoate ester could be optimized for atherosclerotic therapies. Comparatively, chlorophenyl derivatives are less explored for direct medical use.
- Synthetic Utility : Aromatic nitrobenzoates (e.g., 4-nitrophenyl 4-nitrobenzoate) serve as precursors in dyes and explosives, whereas isoborneol’s derivatives may favor fragrance or drug delivery systems due to terpene volatility .
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